N1-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)-N2-(2-methyl-4-nitrophenyl)oxalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The chemical compound mentioned is part of a class of complex organic molecules that often exhibit significant pharmacological activity or serve as intermediates in the synthesis of various active pharmaceutical ingredients. These compounds are characterized by their distinct molecular frameworks, which include functionalities such as oxalamide groups combined with nitrophenyl and fluorophenyl moieties, suggesting their relevance in diverse chemical reactions and potential applications in material science or medicinal chemistry.

Synthesis Analysis

The synthesis of complex molecules similar to the described compound typically involves multi-step organic reactions, starting from basic aromatic substrates. For instance, the synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate, an intermediate in many biologically active compounds, is achieved through acylation, nucleophilic substitution, and reduction steps from commercially available 4-fluoro-2methoxy-5nitroaniline with an overall yield of 81% (Bingbing Zhao et al., 2017). This example showcases the complexity and efficiency of synthetic routes that could be applied or adapted for the synthesis of N1-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)-N2-(2-methyl-4-nitrophenyl)oxalamide.

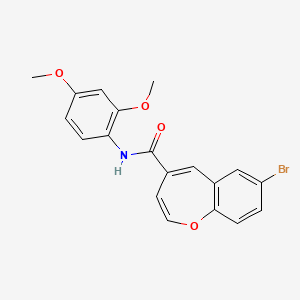

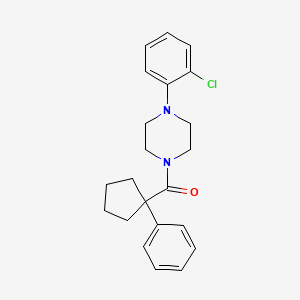

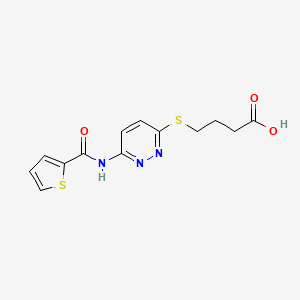

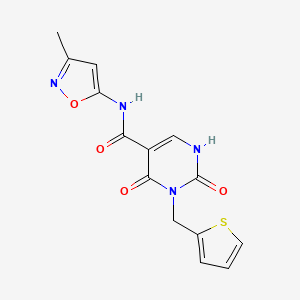

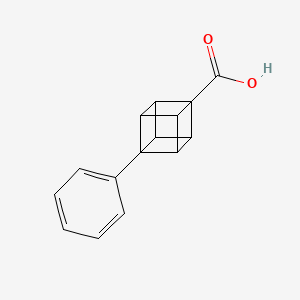

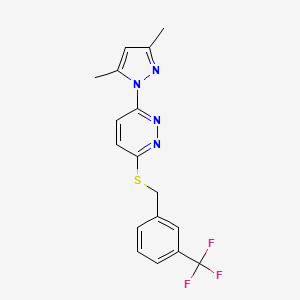

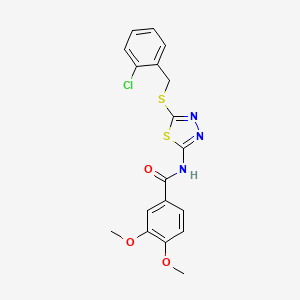

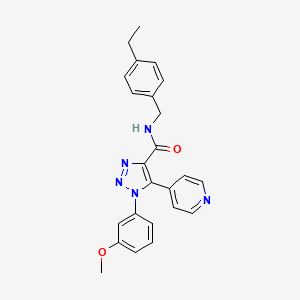

Molecular Structure Analysis

The molecular structure of complex organic compounds is often elucidated using techniques such as X-ray crystallography. For example, the crystal structure determination of related compounds provides insights into their geometric configuration, molecular interactions, and stability. Structural analysis reveals the positioning of substituents and their impact on the molecule's overall properties and reactivity (A. Koll & T. Głowiak, 1985).

Wissenschaftliche Forschungsanwendungen

Neurological Disease Imaging

- Alzheimer's Disease Diagnosis: A study utilized a hydrophobic radiofluorinated derivative, closely related in structure to the dimethylamino and fluorophenyl groups, for positron emission tomography (PET) imaging. This technique specifically targeted neurofibrillary tangles and beta-amyloid plaques in Alzheimer's disease (AD), correlating the plaque accumulation with memory performance scores. This noninvasive method offers significant potential for diagnosing AD and monitoring treatment efficacy (Shoghi-Jadid et al., 2002).

Environmental and Chemical Process Studies

- Pesticide Degradation: The photoassisted Fenton reaction, incorporating functionalities similar to the nitrophenyl group, demonstrated the capability for rapid and complete mineralization of pesticides like metolachlor and methyl parathion in water. This process transformed harmful pesticides into harmless inorganic compounds, showcasing an efficient method for handling dilute pesticide wastes (Pignatello & Sun, 1995).

Polymer and Material Science

- Smart Polymer Systems: Research has been conducted on a cationic polymer that switches to a zwitterionic form upon UV irradiation. This polymer, incorporating a nitrophenyl group similar to the one in the target compound, was used to condense and subsequently release DNA strands. Additionally, it demonstrated the ability to switch antibacterial activity, indicating applications in drug delivery systems and antimicrobial coatings (Sobolčiak et al., 2013).

Cancer Research and Chemoprevention

- Chemopreventive Agents Evaluation: A broad review identified compounds with chemopreventive activity in animal models and human clinical trials. While the review did not specifically mention the target compound, the methodologies and evaluation criteria could be relevant for assessing the chemopreventive potential of N1-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)-N2-(2-methyl-4-nitrophenyl)oxalamide (Boone et al., 1990).

Wirkmechanismus

Target of Action

Many compounds with aromatic rings and amine groups, like the one in your query, often interact with various types of receptors in the body, such as G-protein coupled receptors or ion channels . These targets play crucial roles in numerous physiological processes.

Mode of Action

The compound could bind to its target receptor and modulate its activity, leading to a cascade of biochemical events inside the cell .

Eigenschaften

IUPAC Name |

N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-N'-(2-methyl-4-nitrophenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21FN4O4/c1-12-10-15(24(27)28)8-9-16(12)22-19(26)18(25)21-11-17(23(2)3)13-4-6-14(20)7-5-13/h4-10,17H,11H2,1-3H3,(H,21,25)(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDNAQOCGUUDTQA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C(=O)NCC(C2=CC=C(C=C2)F)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21FN4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(4-Cyclopropylphenyl)methyl]-N-[2-(1,3-thiazol-2-yl)ethyl]prop-2-enamide](/img/structure/B2484719.png)

![N-(3-chloro-4-fluorophenyl)-N'-[2-(3-chlorophenyl)-4-ethoxyquinolin-6-yl]urea](/img/structure/B2484720.png)

![Methyl 1-((2-chlorophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2484725.png)

![2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2484728.png)

![2-[[3-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B2484733.png)